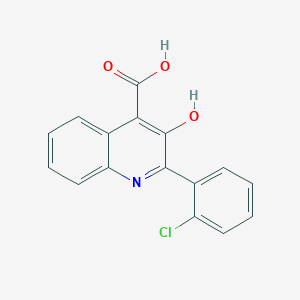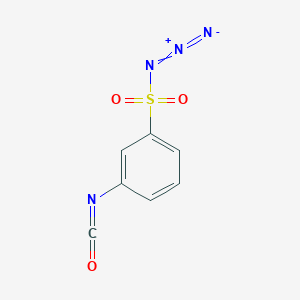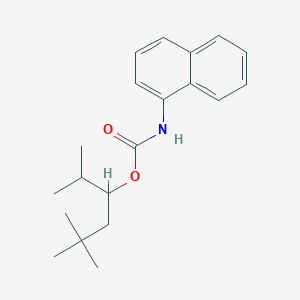
7-(2-Phenylethyl)tetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Phenylethyl)tetraphene is a derivative of tetraphenylene, a polycyclic aromatic compound. Tetraphenylenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of four benzene rings. This structure imparts significant stability and interesting chemical properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenylethyl)tetraphene typically involves the cycloaddition of triynes, a method developed by Shibata in 2009. This catalytic and enantioselective method yields tetraphenylene derivatives in good yields (45-93%) with excellent enantioselectivities (up to 99%) . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specialized conditions required. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for scalable production in the future .
化学反应分析
Types of Reactions
7-(2-Phenylethyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
科学研究应用
7-(2-Phenylethyl)tetraphene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 7-(2-Phenylethyl)tetraphene involves its interaction with specific molecular targets and pathways. Its rigid structure and aromaticity allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but its unique properties make it a promising candidate for further research .
相似化合物的比较
Similar Compounds
Tetraphenylene: The parent compound with a similar structure but without the phenylethyl group.
Tetraphenylethene: Another derivative with different substituents, known for its aggregation-induced emission properties.
Uniqueness
7-(2-Phenylethyl)tetraphene is unique due to the presence of the phenylethyl group, which imparts additional stability and alters its chemical reactivity compared to other tetraphenylene derivatives. This makes it particularly interesting for applications in materials science and organic electronics .
属性
CAS 编号 |
5705-69-1 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
7-(2-phenylethyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-2-8-19(9-3-1)14-16-24-23-13-7-5-11-21(23)18-26-22-12-6-4-10-20(22)15-17-25(24)26/h1-13,15,17-18H,14,16H2 |
InChI 键 |
HWLMCSUSUVEPGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


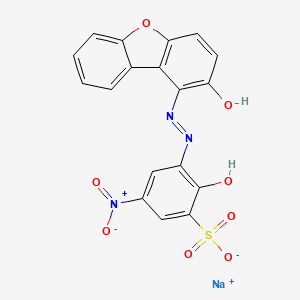

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
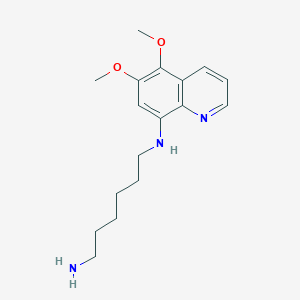

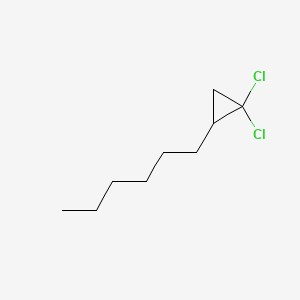
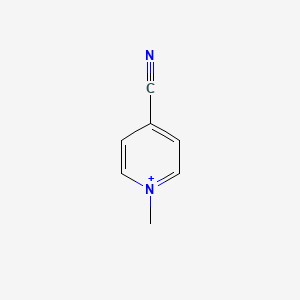

![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)
